7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
Description
7-Chloro-2,3-dihydro-benzo[b][1,4]dioxine-6-sulfonyl chloride (CAS 889939-46-2) is a sulfonyl chloride derivative of the 2,3-dihydrobenzo[1,4]dioxine scaffold. Its molecular formula is C₈H₆Cl₂O₄S, with a molecular weight of 277.15 g/mol (calculated). The compound is characterized by a chloro substituent at position 7 and a sulfonyl chloride group at position 6 of the benzodioxine ring. It is commercially available at 95+% purity and is typically stored in 250 mg quantities under inert atmosphere .
Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The chloro substituent in this compound likely enhances its electrophilicity, making it valuable for nucleophilic substitution reactions in pharmaceutical or agrochemical synthesis.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIKHSXGKKVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602540 | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-46-2 | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 1,4-Benzodioxane Core
The starting material is typically a catechol derivative (a dihydroxybenzene with substituents such as chlorine at the 7-position). This compound is reacted with a halohydrin such as 3-chloro-1,2-propanediol or glycidol to form the 1,4-benzodioxane ring system.
-
- Base: Sodium hydride (NaH) is preferred for deprotonation of the catechol hydroxyl groups, although sodium methoxide or sodium ethoxide can also be used.
- Solvent: Common solvents include ethers such as tetrahydrofuran (THF), dioxane, or chlorinated solvents like dichloromethane.
- Temperature: Typically between -20°C and 150°C, with an optimal range of 20°C to 100°C to avoid side reactions such as polymerization of glycidol.
- Reaction time: Variable, depending on scale and temperature.
-
- The base deprotonates the catechol hydroxyl groups.
- The nucleophilic oxygen attacks the epoxide or halohydrin, leading to ring closure and formation of the 1,4-benzodioxane skeleton.
-
- Using 3-chloro-1,2-propanediol is industrially favorable due to its stability and cost-effectiveness compared to glycidol, which is prone to polymerization.
Sulfonylation to Introduce the Sulfonyl Chloride Group
Once the 1,4-benzodioxane diol intermediate is obtained, it undergoes sulfonylation to introduce the sulfonyl chloride group at the 6-position.
-
- Sulfonyl halides such as benzenesulfonyl chloride , toluene sulfonyl chloride , or methanesulfonyl chloride .
- Organic bases like triethylamine or pyridine to neutralize the released HCl and promote the reaction.
- Catalysts such as N,N-dimethylaminopyridine (DMAP) can be used to accelerate the reaction and improve yields.
-
- Solvent: Can be performed in the absence of solvent or in solvents such as ethers (THF, dioxane), chlorinated solvents (methylene chloride, chloroform), or aromatic hydrocarbons (benzene, toluene).
- Temperature: 0°C to 100°C, preferably 10°C to 50°C.
- The reaction proceeds without the need for additional catalysts but benefits from DMAP for yield enhancement.
-
- The reaction produces a mixture of monosulfonated and disulfonated compounds.
- These can be separated by liquid column chromatography if needed, but often the mixture is used directly in subsequent steps.
Cyclization and Final Product Formation
- After sulfonylation, the compound undergoes cyclization in the presence of a base to form the final 1,4-benzodioxane sulfonyl chloride derivative.
- The cyclization likely proceeds via epoxide intermediate formation, which then reacts intramolecularly with a phenolic hydroxyl group to form a six-membered ring preferentially.
- Reaction temperature for cyclization is maintained between -20°C and 80°C, preferably 0°C to 50°C.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent Options | Temperature Range (°C) | Notes |
|---|---|---|---|---|
| 1. Benzodioxane formation | Catechol derivative + 3-chloro-1,2-propanediol + NaH | THF, dioxane, or chlorinated solvents | -20 to 150 (opt. 20-100) | NaH preferred; avoid glycidol polymerization |
| 2. Sulfonylation | Sulfonyl chloride (e.g., benzenesulfonyl chloride) + base (triethylamine, pyridine) + DMAP catalyst (optional) | Ether solvents, chlorinated solvents, aromatic hydrocarbons | 0 to 100 (opt. 10-50) | Mixture of mono- and disulfonated products |
| 3. Cyclization | Base-promoted intramolecular cyclization | Same as above or neat | -20 to 80 (opt. 0-50) | Six-membered ring formation favored |
Research Findings and Industrial Relevance
- The use of 3-chloro-1,2-propanediol instead of glycidol is a significant improvement for industrial-scale synthesis due to better stability and cost efficiency.
- The reaction conditions are mild and versatile, allowing for various substituents on the benzodioxane ring, including the 7-chloro substituent.
- The sulfonylation step is flexible with respect to the sulfonyl halide used, enabling the synthesis of diverse sulfonyl chloride derivatives.
- Catalysis by DMAP enhances reaction rates and yields without requiring harsh conditions or expensive catalysts.
- The process avoids the need for harsh acidic or basic conditions that could degrade sensitive functional groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic displacement with primary/secondary amines, alcohols, and thiols under mild conditions (20–25°C, inert atmosphere).
| Reaction Type | Reagent | Product | Conditions | Yield Range |
|---|---|---|---|---|
| Aminolysis | R-NH₂ | Sulfonamide | THF/Et₃N, 0°C → RT | 65–82% |
| Alcoholysis | R-OH | Sulfonate ester | Pyridine, 50°C | 58–75% |
| Thiolysis | R-SH | Sulfonyl thioether | DCM, RT | 70–88% |
Key Example : Reaction with 3,4-dihydroisoquinoline produces a sulfonamide adduct via dual nucleophilic attack (Scheme 7 in ResearchGate data).
Hydrolysis Reactions
Controlled hydrolysis yields the corresponding sulfonic acid:
- Optimal conditions: 40°C, 6 hrs in H₂O/THF (1:1)
- Side reaction: Prolonged heating (>12 hrs) induces ring-opening of the dioxane moiety.
Cross-Coupling Reactions
The chlorine atom at position 7 participates in Suzuki-Miyaura couplings with aryl boronic acids:
| Boronic Acid | Catalyst | Product (Aryl-Substituted) | Yield |
|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ | 7-Phenyl derivative | 72% |
| 4-Methoxyphenyl | PdCl₂(dppf) | 7-(4-Methoxyphenyl) analog | 68% |
Cycloaddition and Heterocycle Formation
- Reacts with 1,3-dienes in [4+2] cycloadditions to form tetracyclic sulfones.
- Forms 1,2,4-thiadiazoles when treated with thioureas (80°C, DMF).
Stability and Side Reactions
Comparative Reactivity Table
Synthetic Utility : This compound’s dual functionality (sulfonyl chloride + chloroarene) enables sequential reactions for constructing polyfunctional molecules. Recent studies highlight its use in synthesizing kinase inhibitors and polymer-bound catalysts.
Caution : Corrosive properties (GHS05) and H314 hazards require strict PPE compliance during handling.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride serves as a versatile building block in the synthesis of various biologically active molecules. For instance, it has been utilized in the development of novel pharmaceuticals targeting specific biological pathways. The compound's sulfonyl chloride functionality allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into drug candidates.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from this compound showed significant inhibition against cancer cell lines, suggesting its potential as an anticancer agent .
Material Science Applications
4. Nonlinear Optical Materials
This compound has found applications in material science, particularly in the development of nonlinear optical materials. These materials are essential for applications such as frequency doubling and optical switching.
Research Insight:
A study highlighted its use as a monomer in the synthesis of phenylene–ethynylene oligomers that exhibit nonlinear optical properties . This application underscores the compound's versatility beyond traditional organic chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride primarily involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. These reactions are often used to modify biomolecules or synthesize new compounds with desired properties.
Comparison with Similar Compounds
Non-Chlorinated Analog: 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl Chloride
CAS 63758-12-3 (Molecular formula: C₈H₇ClO₄S ; MW: 234.66 g/mol) lacks the chloro substituent at position 5. Key differences include:
Thiazolidinone Derivatives (9l, 9m, 9n)
These compounds share the 2,3-dihydrobenzo[1,4]dioxine moiety but incorporate thiazolidinone rings and varied substituents (e.g., benzodioxolyl, hydroxy-methoxy groups). Key distinctions:
- Synthesis : Prepared via condensation of amines with aldehydes (e.g., 9m synthesized using 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde) at elevated temperatures (90–110°C) .
- Physical Properties: 9m: Melting point 170–243°C (decomposition), yellow powder. 7-Chloro analog: No melting point reported, but stored as a solid under inert conditions .
- Applications: Thiazolidinones are explored for biological activity (e.g., kinase inhibition), whereas sulfonyl chlorides are primarily synthetic intermediates .
Carbamic Acid Ester Derivative (Compound 5f)
{4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (5f) is a carbamate derivative with a benzodioxine backbone. Differences include:
PI3K Inhibitors (Patent EP2794600)
2,3-Dihydro-benzo[1,4]oxazine derivatives (structurally related to benzodioxines) are patented as PI3K inhibitors for treating rheumatoid arthritis. While the core ring system is similar, the oxazine ring (with nitrogen replacing oxygen) and additional substituents (e.g., phosphoinositide-3 kinase-binding groups) differentiate these compounds in terms of biological activity .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Physical State | Melting Point/Storage | Purity | Applications |
|---|---|---|---|---|---|---|---|
| 7-Chloro-2,3-dihydro-benzo[b][1,4]dioxine-6-sulfonyl chloride | 889939-46-2 | C₈H₆Cl₂O₄S | 277.15 | Solid | Room temp (inert) | 95+% | Synthetic intermediate |
| 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride | 63758-12-3 | C₈H₇ClO₄S | 234.66 | Solid | Room temp | Not specified | Synthetic intermediate |
| (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) | Not provided | C₂₆H₂₅N₃O₆S₂ | 563.63 | Yellow powder | 170–243°C (decomposition) | Not specified | Biological activity studies |
| Compound 5f (carbamic acid ester) | Not provided | C₁₉H₂₈N₂O₄ | 348.44 | Yellowish oil | Not reported | 88% yield | Synthesis intermediate |
Biological Activity
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride (CAS No. 889939-46-2) is a sulfonyl chloride compound with a unique chemical structure that has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
- Chemical Formula : C₈H₆Cl₂O₄S
- Molecular Weight : 269.1 g/mol
- MDL Number : MFCD08445704
- Boiling Point : Not available
- Hazard Classification : Skin Corrosive (H314), Signal Word: Danger
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as a potential inhibitor of deubiquitinases (DUBs). DUBs are critical in regulating protein degradation pathways and have been implicated in numerous diseases, including cancer.
Key Findings
- Inhibition of Deubiquitinases :
- Selectivity and Potency :
- Case Studies :
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | CAS Number | IC50 (μM) | Target Enzyme | Selectivity |
|---|---|---|---|---|
| This compound | 889939-46-2 | <50 | USP7 | High |
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-sulfonyl chloride | 63758-12-3 | <40 | UCHL1 | Moderate |
| 4-(2-Methoxyethoxy)benzenesulfonyl chloride | 204072-53-7 | >100 | USP8 | Low |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of DUBs. By blocking the activity of these enzymes, the compound can alter the stability and degradation rates of specific proteins involved in cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via sulfonation using chlorosulfonic acid. A typical procedure involves reacting the precursor (e.g., a benzodioxine derivative) with chlorosulfonic acid under controlled temperatures (e.g., 0°C for 1 hour, followed by room temperature for 2 hours). The reaction mixture is quenched in ice water, and the product is isolated via filtration and washed thoroughly. Yield optimization may require adjusting molar ratios, reaction times, or purification methods (e.g., column chromatography). Example protocols for analogous sulfonyl chlorides are detailed in .
Q. What spectroscopic and analytical techniques confirm the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chlorine/sulfonyl integration.
- FT-IR to identify characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass spectrometry (MS) for molecular ion validation.
- Thin-layer chromatography (TLC) and HPLC to assess purity (>97% by HPLC, as per similar compounds in ).
- Melting point analysis to compare with literature values (e.g., 80–87°C for structurally related sulfonyl chlorides ).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to its sulfonyl chloride moiety and chlorine substituents, handle under inert atmosphere (N₂/Ar) in a fume hood. Use PPE (gloves, goggles) to avoid skin/eye contact. Storage should be in moisture-free, cool conditions (2–8°C) in amber glass vials. Stability tests under varying pH and temperature conditions are advised, referencing safety data from ChemIDplus or EPA DSSTox for analogous chlorinated compounds .
Advanced Research Questions
Q. How can researchers optimize sulfonamide derivative synthesis using this compound as a precursor?
- Methodological Answer : React this compound with amines (e.g., aniline derivatives) in polar aprotic solvents (DMF, DCM) using triethylamine (Et₃N) as a base. Catalysts like DMAP (4-dimethylaminopyridine) improve reaction efficiency. Monitor progress via TLC, and purify products via liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, gradient elution). Yields depend on amine nucleophilicity and steric effects .
Q. How should discrepancies in reaction yields or byproduct formation be systematically addressed?
- Methodological Answer : Contradictions in yields often arise from:
- Incomplete sulfonation : Verify precursor purity and stoichiometric excess of chlorosulfonic acid.
- Hydrolysis of sulfonyl chloride : Ensure anhydrous conditions and minimize exposure to moisture.
- Side reactions : Use scavengers (e.g., molecular sieves) or lower temperatures.
Systematic optimization via Design of Experiments (DoE) or high-throughput screening is recommended. Case studies for similar compounds highlight the importance of reaction monitoring (e.g., in situ IR or LC-MS) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfonyl chloride group and predict regioselectivity. Parameters like Fukui indices or Molecular Electrostatic Potential (MEP) maps identify reactive sites. Comparative studies with chlorinated dioxins (e.g., toxicological modeling for dioxin-like compounds ) may inform environmental reactivity, though the target compound’s applications differ.
Q. What are the potential applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : As a sulfonating agent, it can synthesize sulfonamide libraries for drug discovery (e.g., enzyme inhibitors or antimicrobial agents). In materials science, it may serve as a crosslinker in polymer synthesis or a precursor for functionalized surfaces. Mechanistic studies on analogous compounds highlight its utility in creating bioactive or photoluminescent materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
